Abscisic acid

Descripción general

Descripción

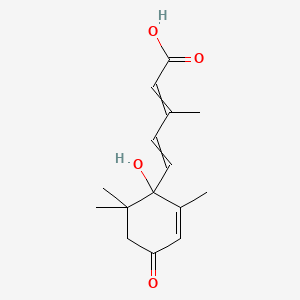

Abscisic acid is a complex organic compound characterized by its unique structure, which includes a hydroxy group, a trimethylated cyclohexene ring, and a conjugated diene system

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Abscisic acid typically involves multiple steps, including the formation of the cyclohexene ring, introduction of the hydroxy group, and the establishment of the conjugated diene system. Common synthetic routes may involve the use of Grignard reagents, aldol condensations, and selective oxidations. Reaction conditions often require precise temperature control, inert atmospheres, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may leverage large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Análisis De Reacciones Químicas

Chemical Modifications and Analogues

Modifications at the 8′- and 9′-methyl groups enhance stability and bioactivity:

-

Compound 2 : Methyl substitution at C-8′ and C-9′ showed higher activity than ABA in stress resistance assays .

-

Anthracenone analogue (3) : Synthesized by Irvine et al., retained ABA-like bioactivity with improved metabolic stability .

Activity Comparison of ABA Analogues

| Compound | Modification Site | Bioactivity vs. ABA | Stability |

|---|---|---|---|

| 1 | C-8′ methyl | Similar | Moderate |

| 2 | C-8′ and C-9′ methyl | Superior | High |

| 3 | Anthracenone backbone | Comparable | High |

Biochemical Interactions and Antifungal Activity

ABA inhibits fungal chorismate mutase via competitive binding:

-

Binding stability : Molecular dynamics (MD) confirmed 5–6 hydrogen bonds in C. albicans-ABA complexes .

Antifungal Activity Across Species

| Fungal Species | Binding Free Energy (kJ/mol) | H-Bond Interactions |

|---|---|---|

| C. albicans | −181.913 | 5–6 |

| Aspergillus niger | −81.687 | 2–3 |

| Trichophyton rubrum | −56.899 | 2–3 |

Metabolism and Catabolism

ABA undergoes hydroxylation and glycosylation:

-

Hydroxylation : CYP707A oxidizes ABA to phaseic acid (PA) at the 8′-position .

-

Glycosylation : ABA glucosyltransferase (GT) forms ABA-glucose ester (ABA-GE), a reversible storage form .

Major Metabolites and Enzymes

| Metabolite | Enzyme | Function |

|---|---|---|

| Phaseic acid | CYP707A | Inactivation via hydroxylation |

| ABA-GE | GT, β-glucosidase | Reversible storage/deactivation |

Aplicaciones Científicas De Investigación

Role in Plant Stress Responses

Drought and Salinity Tolerance

Abscisic acid is instrumental in enhancing plant resilience against drought and salinity. Studies have shown that ABA application can significantly improve drought tolerance in crops like wheat and sugarcane by reducing stomatal conductance and enhancing photosynthetic efficiency under stress conditions. For instance, a study demonstrated that ABA-treated wheat exhibited a 44.2% reduction in stomatal conductance decline compared to untreated plants during drought stress .

Mechanism of Action

ABA mediates stress responses primarily through stomatal regulation, promoting closure to minimize water loss. This action is complemented by the induction of stress proteins and osmolytes, which help maintain cellular integrity under adverse conditions . The hormone's signaling pathways involve complex interactions with other phytohormones like jasmonic acid and salicylic acid, which modulate plant-pathogen interactions and overall stress resilience .

Seed Germination and Dormancy

Regulation of Germination

this compound plays a pivotal role in seed dormancy and germination processes. It inhibits premature germination by maintaining seed dormancy until favorable conditions arise. Research has highlighted that ABA levels increase during seed maturation, signaling the transition from dormancy to germination when environmental conditions are optimal .

Application in Agriculture

By manipulating ABA levels, agricultural practices can be optimized to synchronize seed germination with planting schedules, improving crop yields. For example, ABA treatments have been used to enhance seed germination rates in various crops under controlled conditions .

Fruit Development and Ripening

Influence on Ripening Processes

this compound is critical for fruit development and ripening. It regulates several physiological changes during these stages, including color development, flavor enhancement, and texture modification. Studies indicate that ABA signaling pathways are activated during fruit ripening, leading to increased sugar accumulation and improved fruit quality .

Case Studies

Research on grapevines has shown that ABA application can enhance berry quality by promoting sugar accumulation while reducing acidity levels . Similarly, ABA treatments have been found effective in improving the ripening process of tomatoes, leading to better market quality.

Agricultural Biotechnology

Genetic Engineering for Enhanced ABA Responses

Recent advancements in genetic engineering have focused on enhancing ABA signaling pathways to develop crops with improved water use efficiency and stress tolerance. Transgenic plants expressing modified ABA receptors or biosynthetic genes have shown promising results in field trials, demonstrating enhanced resilience to water scarcity .

Field Applications

Field studies have reported that genetically modified crops with enhanced ABA signaling exhibit better growth performance under drought conditions compared to non-modified counterparts. This approach holds potential for developing sustainable agricultural practices in water-limited environments .

Therapeutic Applications

Potential Medicinal Uses

Emerging research suggests that this compound may have therapeutic applications beyond agriculture. Its anti-inflammatory properties are being explored for potential use in treating various human diseases. Preliminary studies indicate that ABA might modulate immune responses and could be beneficial in managing chronic inflammatory conditions .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Results |

|---|---|---|

| Stress Tolerance | Drought and salinity resistance | Improved photosynthesis and reduced water loss |

| Seed Germination | Synchronization of germination | Enhanced germination rates under controlled conditions |

| Fruit Development | Quality improvement in fruits | Increased sugar content and improved market quality |

| Agricultural Biotechnology | Genetic engineering for drought resilience | Enhanced growth performance under water scarcity |

| Therapeutic Applications | Potential anti-inflammatory effects | Modulation of immune responses |

Mecanismo De Acción

The mechanism of action of Abscisic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and conjugated diene system play crucial roles in these interactions, facilitating binding and subsequent biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other hydroxy-substituted cyclohexenes and conjugated dienes, such as:

- Abscisic acid analogs

- Hydroxycyclohexene derivatives

- Conjugated diene compounds with similar functional groups

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural features

Actividad Biológica

Abscisic acid (ABA) is a crucial plant hormone involved in various physiological processes, particularly in response to environmental stressors. This article delves into the biological activity of ABA, highlighting its roles in plant development, stress responses, and potential applications in human health.

Structure and Biosynthesis

ABA is a sesquiterpene compound synthesized primarily in plants from carotenoid precursors. Its biosynthesis occurs mainly in response to abiotic stresses such as drought and salinity. The key enzymes involved include 9-cis-epoxycarotenoid dioxygenase (NCED), which catalyzes the cleavage of carotenoids to produce ABA precursors.

1. Stress Response:

ABA plays a vital role in mediating plant responses to drought and salinity stress. It promotes stomatal closure to reduce water loss, enhances root growth, and regulates gene expression related to stress tolerance.

2. Gene Regulation:

ABA influences the expression of various genes associated with stress responses and developmental processes. For instance, studies have shown that ABA regulates the expression of genes involved in the synthesis of protective proteins during drought conditions .

3. Interaction with Other Hormones:

ABA interacts with other phytohormones such as gibberellins and jasmonates, often acting antagonistically. This interplay is crucial for coordinating plant growth and stress responses .

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Drought Stress in Barley

In barley (Hordeum vulgare), ABA was shown to enhance the expression of genes responsible for drought tolerance. The application of ABA significantly improved plant resilience under drought conditions by promoting root growth and regulating stomatal closure .

Case Study 2: Anti-inflammatory Effects in Humans

Research indicated that dietary ABA could ameliorate glucose tolerance and reduce obesity-related inflammation in animal models. This suggests potential therapeutic applications for ABA in managing metabolic disorders .

Research Findings

Recent studies have highlighted the diverse roles of ABA beyond traditional plant physiology:

- Immune Regulation: ABA has been identified as a modulator of immune responses in both plants and animals. In plants, it can suppress defense mechanisms against pathogens, while in animal models, it shows promise in reducing inflammation associated with diseases like colitis .

- Nutraceutical Potential: The presence of ABA in human diets has been linked to beneficial health effects, including improved metabolic function and reduced inflammatory markers .

Propiedades

Número CAS |

21293-29-8 |

|---|---|

Fórmula molecular |

C15H20O4 |

Peso molecular |

264.32 g/mol |

Nombre IUPAC |

5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/t15-/m1/s1 |

Clave InChI |

JLIDBLDQVAYHNE-OAHLLOKOSA-N |

SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C |

SMILES isomérico |

CC1=CC(=O)CC([C@]1(C=CC(=CC(=O)O)C)O)(C)C |

SMILES canónico |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C |

Apariencia |

Solid powder |

melting_point |

160 - 161 °C |

Key on ui other cas no. |

21293-29-8 7773-56-0 |

Descripción física |

Solid |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, (S-(Z,E))- Abscisic Acid Abscisic Acid Monoammonium Salt, (R)-Isomer Abscisic Acid, (+,-)-Isomer Abscisic Acid, (E,E)-(+-)-Isomer Abscisic Acid, (E,Z)-(+,-)-Isomer Abscisic Acid, (R)-Isomer Abscisic Acid, (Z,E)-Isomer Abscissic Acid Abscissins |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.